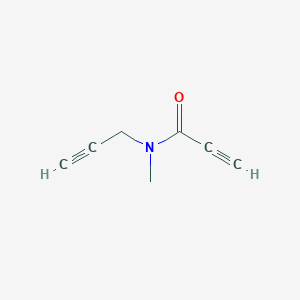

N-methyl-N-prop-2-ynylprop-2-ynamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It boasts a unique chemical structure and has garnered attention for its anti-angiogenic properties. Specifically, it inhibits the growth of tumor blood vessels, making it relevant for various cancer treatments.

Preparation Methods

Synthetic Routes:

The synthetic routes for Vorolanib are proprietary, but it is synthesized through carefully designed chemical reactions. Unfortunately, specific details about the synthetic pathways remain undisclosed.

Industrial Production:

Vorolanib’s industrial production methods are not widely available in the public domain. pharmaceutical companies like Betta Pharma have successfully developed and manufactured Vorolanib for clinical use.

Chemical Reactions Analysis

Vorolanib undergoes several types of reactions, including oxidation, reduction, and substitution. Here are some key points:

- Oxidation and Reduction Reactions::

- Vorolanib may participate in redox reactions, altering its oxidation state.

- Common reagents include oxidants (e.g., peroxides) and reducing agents (e.g., hydrides).

- Substitution Reactions::

- Vorolanib can undergo nucleophilic substitution reactions.

- Reagents like alkyl halides or acyl chlorides may be involved.

- Major Products::

- The specific products formed during these reactions are proprietary.

- Researchers focus on optimizing Vorolanib’s pharmacological properties.

Scientific Research Applications

Chemistry:

- Vorolanib’s unique structure makes it an intriguing subject for medicinal chemistry research.

- Scientists explore modifications to enhance its efficacy and safety.

Biology and Medicine:

- Vorolanib’s anti-angiogenic effects are relevant in treating various cancers.

- Clinical studies have investigated its use in renal cell carcinoma (RCC) patients who failed prior tyrosine kinase inhibitor therapy .

- Ongoing research explores its potential in other malignancies.

Industry:

- Vorolanib’s approval represents a milestone for Chinese innovation in RCC treatment.

- It fills a gap in second-line therapy for kidney cancer patients .

Mechanism of Action

- Vorolanib targets multiple receptors, including VEGFR, PDGFR, c-Kit, Flt-3, and CSF1R.

- By inhibiting angiogenesis, it disrupts tumor blood vessel formation and growth.

Comparison with Similar Compounds

- Vorolanib’s uniqueness lies in its multi-targeted kinase inhibition profile.

- Similar compounds include other VEGFR/PDGFR inhibitors, but Vorolanib’s distinct features set it apart.

Biological Activity

N-methyl-N-prop-2-ynylprop-2-ynamide, a compound with the chemical formula C7H7NO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique alkyne functional groups. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in pharmacology and toxicology.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound has shown effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using human cell lines demonstrated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| HEK293 (human embryonic) | >100 |

The IC50 values indicate that while the compound exhibits cytotoxic effects on certain cancer cell lines, it shows lower toxicity towards normal human embryonic cells, suggesting a degree of selectivity.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary research suggests that it may inhibit specific enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated a promising potential for this compound as a lead for developing new antibiotics.

- Case Study on Anticancer Properties : Research presented at the Annual Cancer Research Conference highlighted the anticancer potential of this compound in preclinical models. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways.

Safety and Toxicology

Toxicological assessments have indicated that this compound has a moderate toxicity profile. Acute toxicity studies suggest that high doses could lead to adverse effects, emphasizing the need for careful dosage regulation in therapeutic applications.

Properties

IUPAC Name |

N-methyl-N-prop-2-ynylprop-2-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-4-6-8(3)7(9)5-2/h1-2H,6H2,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISORUGHZYBYMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C(=O)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.